molecular formula C9H11NO3 B009204 L-Tyrosine-1-13C CAS No. 110622-46-3

L-Tyrosine-1-13C

Cat. No.: B009204
CAS No.: 110622-46-3
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-IDMPRHEVSA-N
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Description

L-Tyrosine-1-13C is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enhancement of L-Tyrosine Production : L-Tyrosine-1-13C is used to augment the production of L-Tyrosine and its derived compounds in plants and synthetic biology platforms (Schenck & Maeda, 2018).

  • Studying Phenylalanine Hydroxylase Activity : It provides a means to directly study the physiological regulation of phenylalanine hydroxylase activity in vivo through continuous intravenous tracer infusions (Clarke & Bier, 1982).

  • PQQ Biosynthesis in Microorganisms : L-Tyrosine serves as a precursor in the biosynthesis of Pyrroloquinoline quinone (PQQ) in certain microorganisms, contributing to the formation of key moieties in PQQ (van Kleef & Duine, 1988).

  • Electron Spin-Density Mapping : The isotope labeling of tyrosine, including this compound, is used in electron paramagnetic resonance (EPR) spectroscopy to map the unpaired electron spin-density distribution in radicals (Hulsebosch et al., 1997).

  • Studying Protein Structures and Interactions : Labeling with isotopes like L-[phenol-4-13C]tyrosine in protein subunits enables the monitoring of structural changes upon ligand binding (McDowell et al., 1996).

  • Biotechnological and Industrial Applications : L-Tyrosine is significant in various industries, including food, pharmaceutical, cosmetic, and chemical sectors. Strategies to improve its production include manipulating metabolic pathways (Chávez-Béjar et al., 2012).

  • Metabolomic Studies : In yeast, L-Tyrosine induces metabolome alterations, which can be studied for their impact on taste enhancement and other biological functions (Hammerl et al., 2017).

  • Structural Analysis in Membrane Proteins : It's used in studying the structural activities of specific amino acid residues in membrane proteins, like bacteriorhodopsin (Ludlam et al., 1995).

  • Understanding Protein Cross-Linking : 13C NMR spectroscopy, with this compound labeling, helps in identifying cross-linking sites of amino acids with formaldehyde, providing insights into protein structure and interactions (Dewar et al., 1975).

  • Biochemical Studies in Enzyme Function : Investigations into the functioning of enzymes, such as the class C beta-lactamase, often involve the use of labeled tyrosine residues to study protonation states and their effects on enzyme activity (Kato-Toma et al., 2003).

  • Electrochemical Sensing in Biological Fluids : L-Tyrosine, among other compounds, can be determined in biological fluids using sensors fabricated with materials like carbon nanotubes and specific chemical modifiers (Atta et al., 2020).

Mechanism of Action

Target of Action

L-Tyrosine-1-13C is a variant of the amino acid L-Tyrosine, labeled with the stable isotope Carbon-13 . L-Tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis. It serves as a precursor to several important compounds, including neurotransmitters such as dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of this compound are the enzymes involved in these biochemical pathways.

Mode of Action

This compound interacts with its targets, the enzymes involved in the synthesis of neurotransmitters and other compounds, in the same way as regular L-Tyrosine. The presence of the Carbon-13 label allows for the tracking of the compound’s metabolic pathway, providing valuable information about the biochemical processes it is involved in .

Biochemical Pathways

This compound participates in the same biochemical pathways as L-Tyrosine. It is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . These pathways play a crucial role in various physiological processes, including mood regulation, stress response, and cognitive function.

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of regular L-Tyrosine. As an amino acid, it is absorbed in the small intestine and transported to the liver, where it can be distributed to other tissues or used in protein synthesis .

Result of Action

The action of this compound results in the production of neurotransmitters and other compounds derived from L-Tyrosine. The presence of the Carbon-13 label allows for the tracking of these processes, providing valuable information about the compound’s metabolic pathway .

Action Environment

The action of this compound, like that of regular L-Tyrosine, can be influenced by various environmental factors. These can include diet, as the availability of L-Tyrosine can be affected by protein intake, and stress, as the demand for neurotransmitters can increase under stressful conditions .

Safety and Hazards

L-Tyrosine-1-13C should be handled with personal protective equipment/face protection . It should be stored in a dry, cool, and well-ventilated place . Avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

Biochemical Analysis

Biochemical Properties

L-Tyrosine-1-13C plays a crucial role in various biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine into L-Tyrosine . The nature of these interactions involves the transfer of a hydroxyl group to the phenylalanine molecule, facilitated by the enzyme .

Cellular Effects

This compound influences various cellular processes. It is a precursor in the biosynthesis of catecholamine neurotransmitters, melanins, and thyroid hormones . Its presence can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It can influence enzyme activity, either through inhibition or activation, and can induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with specific transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for L-Tyrosine-1-13C involves the incorporation of a 13C isotope at the carbon-1 position of the L-Tyrosine molecule. This can be achieved through a multi-step synthesis pathway that involves the conversion of starting materials into intermediates, followed by the final conversion into L-Tyrosine-1-13C.", "Starting Materials": [ "Phenol", "Sodium hydroxide (NaOH)", "Chloroacetic acid (ClCH2COOH)", "Sodium cyanoborohydride (NaBH3CN)", "Sodium borohydride (NaBH4)", "13C-Labeled Carbon dioxide (13CO2)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "L-Tyrosine" ], "Reaction": [ "Step 1: Phenol is reacted with NaOH to form sodium phenoxide.", "Step 2: Chloroacetic acid is added to the sodium phenoxide solution to form phenylacetic acid.", "Step 3: Sodium borohydride is added to the phenylacetic acid solution to reduce the carboxylic acid group to an alcohol group, forming phenylacetic acid methyl ester.", "Step 4: The 13C-labeled carbon dioxide is reacted with phenylacetic acid methyl ester in the presence of NaOH to form 13C-labeled phenylalanine methyl ester.", "Step 5: Hydrochloric acid is added to the 13C-labeled phenylalanine methyl ester solution to form 13C-labeled phenylalanine.", "Step 6: Sodium hydroxide is added to the 13C-labeled phenylalanine solution to form L-Tyrosine-1-13C." ] }

CAS No.

110622-46-3

Molecular Formula

C9H11NO3

Molecular Weight

182.18 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)(213C)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i8+1

InChI Key

OUYCCCASQSFEME-IDMPRHEVSA-N

Isomeric SMILES

C1=CC(=CC=C1C[13C@@H](C(=O)O)N)O

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.